N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with an acetamide moiety linked to a 4-(ethanesulfonyl)phenyl group.
Synthesis: The compound is synthesized via cyclization of carbohydrazide intermediates with carbon disulfide (CS₂) under basic conditions (e.g., KOH/ethanol), followed by nucleophilic substitution with chloroacetamide derivatives (e.g., 4-(ethanesulfonyl)phenyl chloroacetamide) in acetone or DMF ().
The ethanesulfonyl group may improve solubility and binding affinity compared to simpler substituents.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(23)20-18-22-21-17(26-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVAKHQAULFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Therefore, it’s plausible that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the reported biological activities of similar compounds, it may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular signaling, gene expression, or other cellular processes.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 335.82 g/mol
- CAS Number : 89335-14-8
Biological Activity Overview
The biological activity of this compound has been explored across various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound has a broad spectrum of activity against common pathogens.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several case studies:
-
Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis with IC50 values ranging from 15 to 25 µM. The mechanism appears to involve the activation of caspase pathways.
- HeLa Cells : IC50 = 20 µM
- MCF-7 Cells : IC50 = 15 µM
- Animal Models : In vivo studies in mice bearing tumor xenografts showed a significant reduction in tumor size when treated with the compound compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- The presence of the oxadiazole ring is essential for antimicrobial and anticancer activities.
- The chlorophenyl group enhances lipophilicity, improving cellular uptake.
- Substituents on the phenyl ring (such as the ethanesulfonyl group) contribute to increased potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles:
Key Structural and Functional Comparisons :
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : The ethanesulfonyl group in the target compound may enhance metabolic stability and target binding compared to sulfanyl (e.g., 6f/6o) or nitro (CDD-934506) groups.
- Heterocyclic Variations : Thiazole-thio derivatives (e.g., 3a) exhibit acetylcholinesterase inhibition, suggesting that replacing oxadiazole with thiazole shifts target specificity.
Antimicrobial Activity :
- Sulfanyl-linked derivatives (e.g., 6f/6o) show broad-spectrum antimicrobial activity, while ethanesulfonyl analogs may prioritize enzyme inhibition over direct microbial targeting.
Enzyme Inhibition: Mycobacterial Targets: CDD-934506's 4-nitrophenyl group likely facilitates interactions with mycobacterial enzymes, whereas the target compound’s ethanesulfonyl group may optimize binding to eukaryotic enzymes. Acetylcholinesterase: Thio-linked pyridinyl derivatives (e.g., 3a) demonstrate stronger inhibition than non-thio analogs, highlighting the role of sulfur in electron transfer.
Toxicity :
- Sulfanyl derivatives (e.g., 6g/6j) exhibit higher cytotoxicity, while ethanesulfonyl and morpholine groups () may reduce toxicity through improved pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
